5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Catalog No.
S937076
CAS No.
2092490-00-9
M.F
C13H11ClN2
M. Wt
230.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-py...

CAS Number

2092490-00-9

Product Name

5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole

IUPAC Name

5-(chloromethyl)-3-phenyl-1-prop-2-ynylpyrazole

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

InChI

InChI=1S/C13H11ClN2/c1-2-8-16-12(10-14)9-13(15-16)11-6-4-3-5-7-11/h1,3-7,9H,8,10H2

InChI Key

HYKQWUBYBXGOKU-UHFFFAOYSA-N

SMILES

C#CCN1C(=CC(=N1)C2=CC=CC=C2)CCl

Canonical SMILES

C#CCN1C(=CC(=N1)C2=CC=CC=C2)CCl

5-(Chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, characterized by its five-membered ring structure containing two nitrogen atoms. This compound features a chloromethyl group at the 5-position, a phenyl group at the 3-position, and a prop-2-yn-1-yl substituent at the 1-position. The unique arrangement of these functional groups contributes to its potential reactivity and biological activity.

  • Chloromethyl group: This group is considered a mutagen and a suspected carcinogen []. It can react with biomolecules and cause cellular damage.
  • Alkyne: Alkynes are generally flammable and can react exothermically.
Typical of pyrazole derivatives:

  • Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Oxidation and Reduction: The compound may be subjected to oxidation or reduction processes under suitable conditions.
  • Coupling Reactions: The prop-2-yn-1-yl group can engage in coupling reactions, such as Sonogashira coupling, which is useful in synthesizing more complex structures.

Common reagents for these reactions include nucleophiles like amines or thiols for substitution, potassium permanganate or chromium trioxide for oxidation, and lithium aluminum hydride for reduction.

The synthesis of 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound.
  • Introduction of the Chloromethyl Group: This step might involve chloromethylation using reagents like chloromethyl methyl ether.
  • Addition of the Prop-2-yn-1-yl Group: This could be accomplished through an alkylation reaction with an appropriate alkyne derivative.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

5-(Chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole has potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting specific diseases due to its biological activity.
  • Material Science: Utilized in synthesizing specialty chemicals or materials with unique properties.

The versatility of pyrazole derivatives makes them valuable in drug discovery and development processes.

Interaction studies involving 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole could focus on its binding affinity to various biological targets. This includes:

  • Enzyme Inhibition Studies: Assessing how the compound interacts with specific enzymes that may play a role in disease pathways.

Such studies are crucial for understanding the mechanism of action and optimizing the pharmacological profile of this compound.

Similar Compounds

Compound NameStructure Characteristics
4-(Chloromethyl)-3-(phenyl)-1H-pyrazoleContains a chloromethyl group but lacks the propynyl substituent.
5-(Bromomethyl)-3-(phenyl)-1H-pyrazoleSimilar structure with a bromomethyl group instead of chloromethyl.
5-(Chloromethyl)-3-(naphthalen-1-yloxy)-1H-pyrazoleFeatures a naphthalenic substituent instead of phenyl.

Uniqueness

The uniqueness of 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yloxy)-1H-pyrazole lies in its combination of functional groups, particularly the propynyl substituent which may enhance its reactivity compared to other similar compounds. The presence of both chloromethyl and propynyl groups allows for diverse synthetic modifications and potential applications that are not available in simpler derivatives.

XLogP3

2.5

Dates

Last modified: 08-16-2023

Explore Compound Types